Fluorobenzene
Overview
Description
Fluorobenzene is the simplest of the fluorobenzenes, with the formula C6H5F . It is a colorless liquid and is used as a reagent for plastic or resin polymers . It acts as a solvent for highly reactive species . On fluorination of this compound, it gives 1,2-dithis compound . It is also used as a material in making medicine .
Synthesis Analysis
This compound was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound in two steps . The technical synthesis is by the reaction of cyclopentadiene with difluorocarbene . The initially formed cyclopropane undergoes a ring expansion and subsequent elimination of hydrogen fluoride . A study reported the surprising stability of this compound-based self-pairs with increasing fluorine-substitution .
Molecular Structure Analysis
The crystal structure of this compound is compared with isomorphous crystal structures of molecules of roughly similar shape . The lowest-energy this compound dimers are identified by theoretical calculations . Molecular pair analysis of the crystal structure of this compound and of an isomorphous virtual low-energy polymorph of benzene suggests that the important intermolecular interactions in the two structures are closely similar .
Chemical Reactions Analysis
This compound behaves rather differently from other halobenzene derivatives owing to the pi-donor properties of fluoride . For example, the para position is more activated than benzene toward electrophiles . For this reason, it can be converted to 1-bromo-4-fluorobenzene with relatively high efficiency . This compound degraded rapidly to form cyclohexane and fluoride (F-) as the stable end products, with benzene and cyclohexene observed as intermediates .
Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a similar odor to benzene . The boiling point is 85.2 °C and the melting point is -41.2 °C . The relative density is 1.0225 . The refractive index is 4684 . It is soluble in ether, alcohol, and insoluble in water . It is considerably more polar than benzene, with a dielectric constant of 5.42 compared to 2.28 for benzene at 298 K .
Scientific Research Applications
Cancer Research : 1-fluoro-2,4-dinitrobenzene (a derivative of Fluorobenzene) has been observed to promote tumors in mice, suggesting its relationship with tumor promotion and immune system disturbance in sensitive animals (Bock, Fjelde, Fox, & Klein, 1969).
Battery Technology : this compound is used as a cosolvent to stabilize lithium metal anodes and prolong the cycling life in lithium metal batteries, marking its importance in the development of advanced battery technologies (Zhipeng et al., 2020).
Chemical Synthesis & Catalysis : Fluorobenzenes are versatile solvents in organometallic chemistry and transition-metal-based catalysis due to their weak binding to metal centers, showcasing their role in complex chemical reactions (Pike, Crimmin, & Chaplin, 2017).
Toxic Gas Sensing : this compound-based single-electron transistors can potentially act as sensors for toxic gases due to their wide operational temperature range and high detection ability, indicating its potential in environmental and safety applications (Gaurav, SanthiBhushan, Mehla, & Srivastava, 2021).
Medical Imaging : [18F]this compound is used in synthesizing a PET ligand for imaging peripheral-type benzodiazepine receptors, demonstrating its application in advanced medical imaging techniques (Zhang, Kumata, & Suzuki, 2007).
Mechanism of Action
Target of Action
Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes . It is a precursor to many fluorophenyl compounds . The primary targets of this compound are aromatic compounds, as it is frequently used in Friedel-Crafts acylation of aromatic compounds to form C-C bonds .
Mode of Action
This compound interacts with its targets through a series of reactions. For instance, in the Friedel-Crafts acylation, a Lewis acid acts as an electron pair acceptor to increase the reactivity of a substrate . This reaction is of great importance in the preparation of natural products .
Biochemical Pathways
The enzymatic defluorination of this compound involves a cascade of reactions by three enzymes: this compound dioxygenase, this compound dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase . These enzymes transform this compound to yield 3-fluoro-cis,cis-muconate .
Pharmacokinetics
It is known that this compound is a precursor to many fluorophenyl compounds , which suggests that it may be metabolized into these compounds
Result of Action
The result of this compound’s action is the formation of various fluorophenyl compounds . These compounds have a wide range of applications, including use in the production of antipsychotic drugs .
Action Environment
The environment can influence the action of this compound. For instance, the Friedel-Crafts acylation has environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes . Therefore, the efficiency and efficacy of this compound’s action can be influenced by these environmental factors.
Safety and Hazards
Fluorobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and has acute dermal toxicity and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Fluorobenzene has been demonstrated as a bifunctional cosolvent to obtain a novel FB diluted highly concentrated electrolyte (FB-DHCE) . This not only opens a novel pathway to stabilize Li metal anodes but also could greatly advance the development of Li metal batteries . The global this compound market size was USD 596.5 million in 2022 and is projected to touch USD 1325.08 million by 2031, exhibiting a CAGR of 9.3% during the forecast period .
Biochemical Analysis
Biochemical Properties
Fluorobenzene interacts with various enzymes and proteins. For instance, a microbial consortium containing Sphingobacterium, Flavobacterium, and β-Proteobacterium has been shown to be capable of defluorinating this compound . In addition, a bacterial strain from the Labrys portucalensis group uses this compound as a sole carbon and energy source .
Cellular Effects
It is known that this compound can interact with various cellular components, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interaction with various biomolecules. It can bind to certain enzymes and proteins, potentially inhibiting or activating them . Changes in gene expression may also occur as a result of this compound exposure .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound’s stability and degradation over time can influence its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
It is known that this compound can interact with various cellular components .
Properties
IUPAC Name |
fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWMHQQBFSUBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F | |
Record name | FLUOROBENZENE | |
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Record name | fluorobenzene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Fluorobenzene | |
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DSSTOX Substance ID |
DTXSID4025329 | |
Record name | Fluorobenzene | |
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Molecular Weight |
96.10 g/mol | |
Source | PubChem | |
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Physical Description |
Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5 °F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers., Liquid with an odor of benzene; [Merck Index] Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | FLUOROBENZENE | |
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Record name | Fluorobenzene | |
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Boiling Point |
185.2 °F at 760 mmHg (NTP, 1992) | |
Record name | FLUOROBENZENE | |
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Flash Point |
5 °F (NTP, 1992) | |
Record name | FLUOROBENZENE | |
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Solubility |
1 to 10 mg/mL at 68 °F (NTP, 1992) | |
Record name | FLUOROBENZENE | |
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Density |
1.0225 at 68 °F (USCG, 1999) - Denser than water; will sink | |
Record name | FLUOROBENZENE | |
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Vapor Density |
3.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | FLUOROBENZENE | |
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Vapor Pressure |
60 mmHg at 67.3 °F ; 100 mmHg at 86.7 °F (NTP, 1992), 77.2 [mmHg] | |
Record name | FLUOROBENZENE | |
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Record name | Fluorobenzene | |
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CAS No. |
462-06-6 | |
Record name | FLUOROBENZENE | |
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Record name | Fluorobenzene | |
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Record name | Fluorobenzene | |
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Record name | FLUOROBENZENE | |
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Record name | Benzene, fluoro- | |
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Record name | Fluorobenzene | |
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Record name | Fluorobenzene | |
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Record name | FLUOROBENZENE | |
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Melting Point |
-42.2 °F (NTP, 1992) | |
Record name | FLUOROBENZENE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fluorobenzene?
A1: this compound (C6H5F) has a molecular weight of 96.10 g/mol. []
Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?
A2: Researchers utilize various techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Electron Transmission Spectroscopy (ETS), and Zero Electron Kinetic Energy (ZEKE) spectroscopy to characterize this compound and its derivatives. These techniques provide information about molecular structure, electronic transitions, vibrational frequencies, and ionization energies. [, , , , , , , ]
Q3: How does this compound interact with metal centers compared to benzene?
A3: Fluorine's electron-withdrawing nature makes this compound a weaker π-electron donor than benzene. Consequently, this compound binds less strongly to metal centers, making it a suitable non-coordinating solvent or an easily displaced ligand in organometallic chemistry. []
Q4: What types of reactions can be induced in this compound with transition metal complexes?
A4: Transition metal complexes can activate C–H and C–F bonds in this compound, leading to reactions like oxidative addition, C–H bond functionalization, and C–F bond alumination. These reactions have significant implications for organic synthesis. [, ]
Q5: How does the number and position of fluorine atoms in this compound affect the stability of its radical anions?
A5: The stability of this compound radical anions is influenced by both the number and position of fluorine atoms. For example, ortho-dithis compound radical anions exhibit shorter lifetimes than their meta and para counterparts. Increasing the number of fluorine atoms generally increases the electron affinity but also increases the driving force for fluorine anion dissociation, impacting the stability of the radical anion. [, ]
Q6: How is computational chemistry used to study this compound and its derivatives?
A6: Computational methods like Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TDDFT), and Coupled-Cluster methods are employed to study this compound and its derivatives. These calculations provide valuable insights into molecular geometries, electronic structures, vibrational frequencies, reaction mechanisms, and intermolecular interactions. [, , , , ]
Q7: How does the inclusion of anharmonic effects impact the accuracy of calculated vibrational frequencies in this compound-argon complexes?
A7: Including anharmonic effects significantly improves the accuracy of calculated vibrational frequencies for this compound-argon complexes, especially at higher vibrational energies. These calculations provide a more accurate representation of the potential energy surface and vibrational modes, enabling a better understanding of experimental observations. []
Q8: How does fluorine substitution affect the electron affinity of benzene?
A8: Fluorine substitution generally increases the electron affinity of benzene. This effect is influenced by the number and position of fluorine atoms. For instance, hexathis compound exhibits a higher electron affinity than benzene, but the relationship is not strictly linear with increasing fluorine substitution. []
Q9: How do substituents on this compound influence its reactivity in ortho-lithiation reactions?
A9: The position and nature of substituents on this compound significantly affect its reactivity in ortho-lithiation reactions. Ortho-fluorine substituents strongly activate the ring towards lithiation, leading to faster reaction rates and increased thermodynamic stability of the resulting aryllithium species. This effect diminishes as the substituent moves further away from the reaction center (ortho > meta > para). []
Q10: What methods are used to degrade this compound in the environment?
A10: Ozonation and heterogeneous catalysis using rhodium catalysts and hydrogen gas are effective methods for degrading this compound in aqueous solutions. Ozonation leads to the formation of products like phenol, benzonquinone, and biphenylene. The catalytic method produces cyclohexane and fluoride ions as stable end products. [, ]
Q11: Can bacteria degrade this compound?
A11: Yes, certain bacteria, like Burkholderia fungorum FLU 100, can utilize this compound as their sole carbon and energy source, degrading it through a dioxygenation pathway. This process involves the formation of catechol intermediates, which are further degraded. []
Q12: What are some applications of this compound derivatives?
A12: this compound derivatives find applications in various fields, including pharmaceuticals, liquid crystals, and polymers. Their unique properties make them attractive building blocks for drug design, components of liquid crystalline materials, and monomers for synthesizing specialized polymers. [, , , ]
Q13: How does the choice of solvent affect the ionization behavior of polycyclic aromatic hydrocarbons (PAHs) in corona discharge-ion mobility spectrometry (IMS)?
A13: The ionization efficiency of PAHs in corona discharge-IMS is influenced by the type of solvent used. Solvents capable of forming molecular ions through charge transfer reactions, such as chlorobenzene, enhance PAH ionization compared to solvents primarily forming protonated molecules, like air/moisture or acetone. []
Q14: How do volatile aromatic anesthetics, including fluorinated derivatives, affect voltage-gated sodium channels?
A14: Volatile aromatic anesthetics, including this compound and its derivatives, demonstrate varying degrees of inhibition on voltage-gated sodium channels. This inhibition is thought to contribute to their anesthetic effects, although the extent of inhibition varies significantly depending on the specific aromatic compound and its chemical properties. []
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